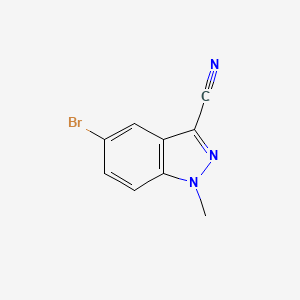

5-Bromo-1-methyl-1h-indazole-3-carbonitrile

Description

Chemical Structure and Key Features 5-Bromo-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5, a methyl group at the N1 position, and a carbonitrile group at position 2. Its molecular formula is C₉H₆BrN₃, with a molecular weight of 236.07 g/mol.

Synthetic Relevance

This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For instance, intermediates like 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde (CAS 1352495-11-4) may serve as precursors, with the aldehyde group oxidized to a nitrile.

Properties

IUPAC Name |

5-bromo-1-methylindazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYAXZQOMLBWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves the bromination of 1-methylindazole followed by the introduction of a carbonitrile group. One common method includes the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindazole. This intermediate is then reacted with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups under appropriate conditions.

Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxyl group or other oxidized forms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted indazole derivatives depending on the nucleophile used.

Reduction Reactions: Products include 5-bromo-1-methyl-1H-indazole-3-amine and other reduced forms.

Oxidation Reactions: Products include 5-bromo-1-carboxyindazole and other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-1-methyl-1H-indazole-3-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to inhibit specific cancer cell pathways, making it a candidate for anti-cancer drug development.

Case Study: Anti-Cancer Activity

A study investigating the compound's effects on cancer cell lines demonstrated significant cytotoxicity, particularly in breast cancer cells. The mechanism was attributed to its ability to induce apoptosis through the modulation of apoptotic pathways .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that effectively target pests while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Compound Used | Target Pests | Effectiveness |

|---|---|---|---|

| Herbicide | This compound | Broadleaf Weeds | High |

| Insecticide | This compound | Aphids | Moderate |

Material Science

The compound is also explored for its potential in creating novel materials. Research has focused on its application in polymers and coatings, enhancing durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for use in high-performance materials .

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its interactions provide insights into biological processes and potential therapeutic targets.

Data Table: Biochemical Studies

Analytical Chemistry

This compound is also utilized as a reference standard in analytical methods. This ensures accurate detection and quantification of related compounds in various samples.

Application Example

In chromatography, this compound serves as a calibration standard, allowing researchers to quantify concentrations of similar indazole derivatives accurately.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-indazole-3-carbonitrile is primarily related to its interaction with specific molecular targets. The bromine atom and carbonitrile group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in key metabolic pathways, affecting cellular processes.

Receptors: It can bind to specific receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points : Brominated indazoles generally exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, 5-Bromo-1H-indazole-3-carbonitrile (unmethylated analog) has a high melting point, while the methyl group in the target compound may reduce crystallinity slightly .

- Solubility: The carbonitrile group enhances polarity, improving solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar analogs like 5-Bromo-3-isopropyl-1-methyl-1H-indazole .

Reactivity and Stability

- The methyl group at N1 in the target compound stabilizes the indazole ring against metabolic degradation compared to unmethylated analogs (e.g., 5-Bromo-1H-indazole-3-carbonitrile) .

- The carbonitrile group at C3 is electron-withdrawing, directing electrophilic substitution to specific positions (e.g., C7 in indazole derivatives) .

Biological Activity

5-Bromo-1-methyl-1H-indazole-3-carbonitrile (C₈H₄BrN₃) is a heterocyclic compound characterized by its unique indazole structure, which includes a bromine atom, a methyl group, and a carbonitrile functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Molecular Formula : C₈H₄BrN₃

- Molecular Weight : 222.04 g/mol

- Structure : The compound features a fused aromatic ring system that includes nitrogen atoms, contributing to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- Cytochrome P450 Inhibition : Studies have shown that this compound acts as an inhibitor of cytochrome P450 enzymes. This interaction is critical for understanding drug metabolism and potential drug-drug interactions, especially for compounds that may share metabolic pathways with this indazole derivative.

2. Antiproliferative Effects

- Recent studies have highlighted the antiproliferative activity of indazole derivatives, including this compound. It has been noted for its effectiveness against various cancer cell lines, indicating potential applications in cancer therapy .

3. Structure-Activity Relationship (SAR)

- The structure of this compound allows for modifications that can enhance its biological activity. Variations in substituents at specific positions on the indazole ring significantly influence its inhibitory potency against various targets, including kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds to highlight differences in biological activity:

| Compound Name | Structural Features | Biological Activity | IC50 Value |

|---|---|---|---|

| 5-Bromo-3-methyl-1H-indazole | Methyl group at position 3 | Moderate antiproliferative activity | Not specified |

| 4-Bromo-1H-indazole | Bromine at position 4 | Lower activity compared to 5-bromo derivatives | Not specified |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Carboxylate instead of carbonitrile | Enhanced enzyme inhibition | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Bromo-1-methyl-1H-indazole-3-carbonitrile, and what critical parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves bromination and methylation of indazole precursors. For example, 5-bromoindazole derivatives can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of methylating agents (e.g., methyl iodide). Catalytic systems like potassium carbonate or cesium fluoride are critical for deprotonation and reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers effectively characterize the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use the SHELX suite (SHELXL for refinement) to solve structures: input .hkl files, define space groups, and refine atomic positions with constraints for non-hydrogen atoms. Validate the structure using R-factors (<5%) and check for disorder in the bromine or methyl groups .

Advanced Research Questions

Q. What density functional theory (DFT) methods are most suitable for modeling the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost. Basis sets such as 6-311G(d,p) capture polarization effects. For exact exchange-energy approximations, the Becke 1988 functional ensures correct asymptotic behavior, critical for bromine’s electronegativity and π-conjugation in the indazole core . Solvent effects (e.g., PCM model for acetonitrile) should be included to simulate experimental conditions.

Q. How should researchers approach contradictory spectroscopic data (e.g., NMR vs. computational predictions) when analyzing substituent effects in brominated indazole derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Cross-validate experimental NMR (¹H/¹³C) with DFT-calculated chemical shifts (GIAO method). If discrepancies persist, conduct variable-temperature NMR to detect tautomeric equilibria. For computational models, refine solvation parameters or use higher-level theories (e.g., MP2) to improve shift accuracy .

Q. What strategies can be employed to elucidate the reaction mechanism of nucleophilic substitution at the 3-carbonitrile position in this compound under varying catalytic conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. Monitor intermediates via in situ IR or LC-MS. For example, in SNAr reactions, electron-withdrawing groups (e.g., -CN) activate the indazole ring. Compare catalytic efficiency of bases (e.g., DBU vs. KOtBu) in polar aprotic solvents. DFT-based NBO analysis can identify charge transfer during transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.